N'-(2-fluorophenyl)-N,N-diisobutylurea
Description
N'-(2-Fluorophenyl)-N,N-diisobutylurea is a synthetic urea derivative characterized by a fluorinated aromatic ring and branched alkyl substituents. Its structure comprises:
- Urea backbone: A carbonyl group flanked by two nitrogen atoms.
- 2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, contributing to electronic modulation and lipophilicity.
- Diisobutyl groups: Two isobutyl (2-methylpropyl) groups attached to one nitrogen atom, enhancing steric bulk and hydrophobicity.
Fluorine substitution often improves bioavailability and target binding, while branched alkyl chains influence solubility and pharmacokinetics .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMZNWFQHFLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent-Driven Variations in Urea Derivatives
The biological and chemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N'-(2-fluorophenyl)-N,N-diisobutylurea with key analogs:
| Compound Name | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|
| This compound | - N: Diisobutyl - N': 2-Fluorophenyl |
Hypothesized enhanced lipophilicity and metabolic stability; potential agrochemical use | – |
| N-Isobutyl-N'-phenethylurea | - N: Isobutyl - N': Phenethyl |
Distinct pharmacokinetics due to phenethyl group; explored in drug delivery systems | |
| N-(4-Fluorophenyl)-N'-phenylurea | - N: Phenyl - N': 4-Fluorophenyl |
Agrochemical applications (e.g., herbicide); fluorination enhances environmental stability | |
| N,N-Diethylurea | - N: Diethyl - N': Unsubstituted |
Common solvent; limited bioactivity due to small substituents | |
| N-Benzyl-N'-methylurea | - N: Benzyl - N': Methyl |
Exhibits antimicrobial activity; benzyl group improves membrane penetration |
Role of Fluorine Substitution
The ortho-fluorine in this compound likely confers:
- Increased Lipophilicity : Fluorine’s electronegativity enhances lipid solubility, improving cellular uptake .
- Metabolic Resistance : Fluorine reduces susceptibility to oxidative degradation, prolonging half-life .
- Steric Effects : The ortho position may hinder rotation, stabilizing specific conformations for target binding .
In contrast, N-(4-fluorophenyl)-N'-phenylurea (para-fluorine) shows stronger herbicidal activity due to optimized electronic effects on aromatic interactions .
Impact of Alkyl Groups
- Diisobutyl vs.
- Isobutyl vs. Benzyl : Benzyl groups (e.g., in N-benzyl-N'-methylurea) enhance π-π stacking with aromatic residues in proteins, whereas isobutyl prioritizes hydrophobicity .
Structural vs. Functional Relationships
Urea vs. Thiourea Analogues
Replacing urea’s carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding capacity:
- Thiourea Derivatives : Exhibit stronger metal coordination but reduced metabolic stability. For example, N-(2-fluorophenyl)-N'-1-naphthylthiourea shows higher antimicrobial activity but shorter half-life than its urea counterpart .
Hybrid Structures
Compounds like N-[2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide integrate urea with heterocyclic moieties, enabling multitarget interactions in medicinal chemistry .
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